molecular formula C16H13F4NO B5850974 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine

4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine

Cat. No. B5850974
M. Wt: 311.27 g/mol
InChI Key: BVMPDFVRLRGNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine, also known as TFMB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a morpholine derivative that contains four fluorine atoms attached to a biphenyl ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism of Action

The mechanism of action of 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine is not fully understood, but it is believed to interact with specific proteins and receptors in cells, leading to changes in their function and activity. 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has been shown to bind to G protein-coupled receptors and ion channels, altering their activity and signaling pathways. It has also been shown to interact with proteins involved in cell signaling and apoptosis, leading to changes in cell growth and survival.
Biochemical and Physiological Effects:
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has been shown to have various biochemical and physiological effects, including altering ion channel activity, modulating G protein-coupled receptor signaling, and inducing apoptosis in cancer cells. 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its high cost and potential toxicity at high concentrations. Careful handling and appropriate safety measures should be taken when working with 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine in the lab.

Future Directions

There are several future directions for the research and development of 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine, including investigating its potential as a therapeutic agent for the treatment of various diseases, developing new methods for synthesizing 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine with higher yields and purity, and exploring its applications in different fields, such as materials science and nanotechnology. Further research is also needed to fully understand the mechanism of action of 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine and its interactions with specific proteins and receptors.

Synthesis Methods

4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Buchwald-Hartwig amination. The most common method used for synthesizing 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine is the Suzuki-Miyaura coupling reaction, which involves coupling a boronic acid derivative with a halogenated biphenyl derivative in the presence of a palladium catalyst. This method has been optimized to produce high yields of 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine with high purity.

Scientific Research Applications

4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has been used in various scientific research applications, including as a fluorescent probe for detecting proteins, as a ligand for studying G protein-coupled receptors, and as a tool for investigating the structure and function of ion channels. 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has also been used in the development of new drugs and therapies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-(2,3,5,6-tetrafluoro-4-phenylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO/c17-12-11(10-4-2-1-3-5-10)13(18)15(20)16(14(12)19)21-6-8-22-9-7-21/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMPDFVRLRGNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(C(=C2F)F)C3=CC=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3,5,6-Tetrafluoro-4-phenylphenyl)morpholine

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